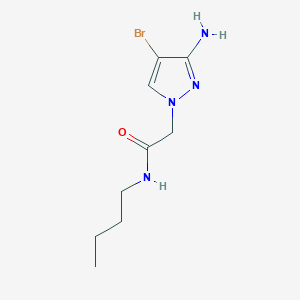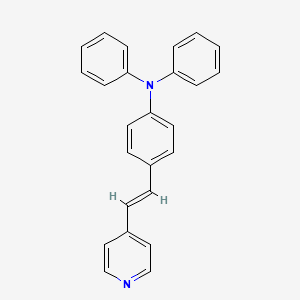
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is an organic compound with the molecular formula C25H20N2 and a molecular weight of 348.44 g/mol This compound is known for its unique structural features, which include a diphenylamine moiety and a pyridine ring connected via a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline typically involves the reaction of N,N-diphenylaniline with 4-vinylpyridine under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where the reactants are combined in the presence of a palladium catalyst, a base, and a suitable solvent . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism by which N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugated system formed by the diphenylamine and pyridine moieties, which allows for efficient energy transfer and emission of light upon excitation . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry and materials science.
相似化合物的比较
Similar Compounds
N,N-Diphenyl-4-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based substituent instead of the vinyl group
Uniqueness
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties.
属性
分子式 |
C25H20N2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[(E)-2-pyridin-4-ylethenyl]aniline |
InChI |
InChI=1S/C25H20N2/c1-3-7-23(8-4-1)27(24-9-5-2-6-10-24)25-15-13-21(14-16-25)11-12-22-17-19-26-20-18-22/h1-20H/b12-11+ |
InChI 键 |
HONAZNWULFWRDX-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=NC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


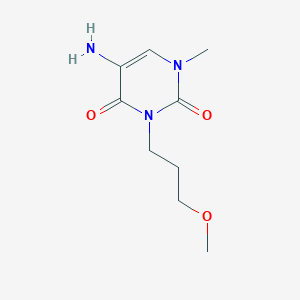
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
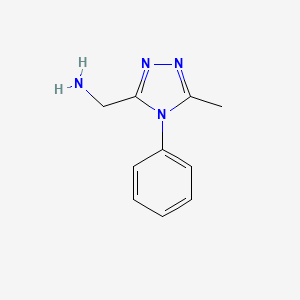
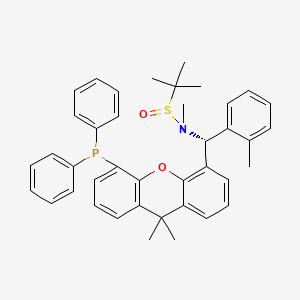
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)

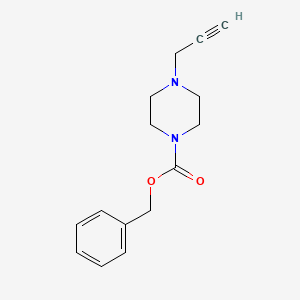


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
